

An In-depth Technical Guide to the Characterization of 2-Bromo-3-iodoanisole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-1-iodo-3-methoxybenzene

Cat. No.: B059791

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental characterization data for 2-bromo-3-iodoanisole is not readily available in public databases. This guide provides predicted data based on the analysis of structurally similar compounds and established principles of organic chemistry. The experimental protocols are proposed based on common synthetic methodologies for halogenated anisoles.

Physicochemical Properties

2-Bromo-3-iodoanisole is a halogenated aromatic compound with the chemical formula C₇H₆BrI₂O. Its structure features a methoxy group, a bromine atom, and an iodine atom attached to a benzene ring.

Property	Value	Source
Molecular Formula	C ₇ H ₆ BrIO	--INVALID-LINK--[1]
Molecular Weight	312.93 g/mol	--INVALID-LINK--[1]
CAS Number	74128-84-0	--INVALID-LINK--[1]
Predicted LogP	3.06	--INVALID-LINK--
Topological Polar Surface Area (TPSA)	9.23 Å ²	--INVALID-LINK--

Proposed Synthesis

A plausible synthetic route to 2-bromo-3-iodoanisole starts from the commercially available 2-bromoanisole. The methodology involves a directed ortho-metallation followed by iodination.

Caption: Proposed synthetic workflow for 2-Bromo-3-iodoanisole.

Experimental Protocol: Synthesis of 2-Bromo-3-iodoanisole

Materials:

- 2-Bromoanisole
- n-Butyllithium (n-BuLi) in hexanes
- Diisopropylamine
- Anhydrous Tetrahydrofuran (THF)
- Iodine (I₂)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Brine

- Anhydrous magnesium sulfate ($MgSO_4$)
- Argon or Nitrogen gas supply

Procedure:

- Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the resulting mixture for 30 minutes at this temperature.
- Lithiation of 2-Bromoanisole: In a separate flame-dried flask under an inert atmosphere, dissolve 2-bromoanisole (1.0 equivalent) in anhydrous THF and cool to -78 °C. Slowly add the freshly prepared LDA solution to the 2-bromoanisole solution via cannula transfer. Stir the reaction mixture at -78 °C for 1-2 hours.
- Iodination: Prepare a solution of iodine (1.2 equivalents) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition. Allow the reaction to stir at -78 °C for an additional hour and then gradually warm to room temperature.
- Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous NH_4Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers sequentially with saturated aqueous $Na_2S_2O_3$ solution (to remove excess iodine), water, and brine. Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-bromo-3-iodoanisole.

Predicted Spectroscopic Data

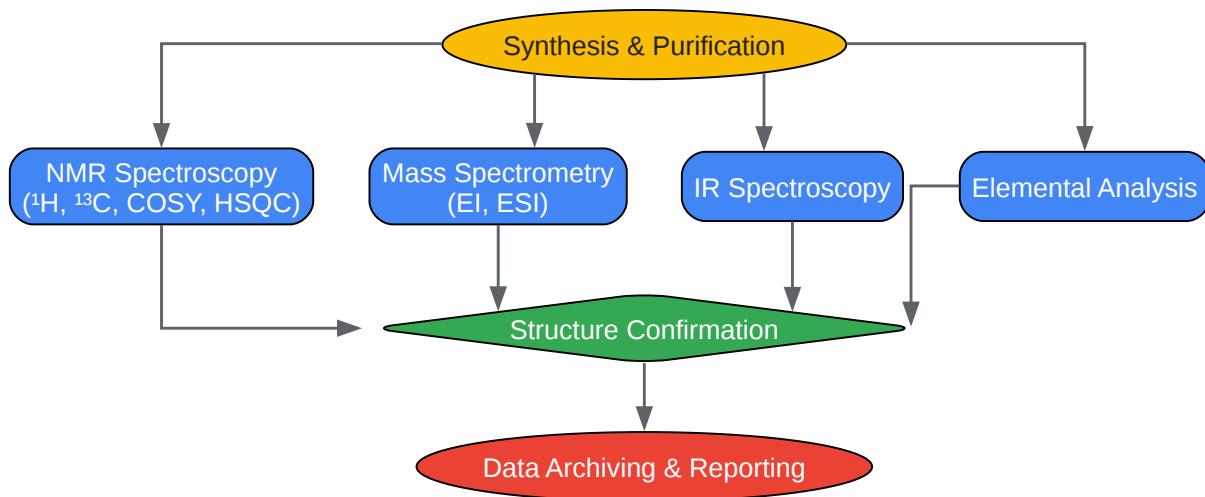
The following are predicted spectroscopic data for 2-bromo-3-iodoanisole based on known substituent effects and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (Predicted)	¹³ C NMR (Predicted)
Chemical Shift (δ , ppm)	Multiplicity
~7.4 (dd, $J \approx 8, 1.5$ Hz)	Doublet of doublets
~7.2 (t, $J \approx 8$ Hz)	Triplet
~6.9 (dd, $J \approx 8, 1.5$ Hz)	Doublet of doublets
~3.9 (s)	Singlet

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M^+) and isotopic peaks corresponding to the presence of bromine (^{79}Br and ^{81}Br).


m/z (Predicted)	Interpretation
312, 314	$[M]^+$, $[M+2]^+$ (due to Br isotopes)
297, 299	$[M - \text{CH}_3]^+$
185, 187	$[M - \text{I}]^+$
233	$[M - \text{Br}]^+$

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1} , Predicted)	Vibrational Mode
3100-3000	C-H stretch (aromatic)
2950-2850	C-H stretch (aliphatic, $-\text{OCH}_3$)
1580-1450	C=C stretch (aromatic ring)
1250-1200	C-O stretch (aryl ether)
~1050	C-O stretch (aryl ether)
Below 800	C-Br and C-I stretches

Experimental Workflow for Characterization

The following diagram outlines the typical workflow for the characterization of a newly synthesized compound like 2-bromo-3-iodoanisole.

[Click to download full resolution via product page](#)

Caption: Standard workflow for chemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Characterization of 2-Bromo-3-iodoanisole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b059791#2-bromo-3-iodoanisole-characterization-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com